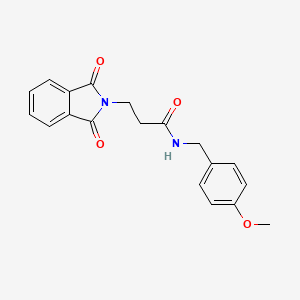

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)propanamide

Description

This compound features a phthalimide (1,3-dioxoisoindolyl) core linked via a propanamide chain to a 4-methoxybenzyl group. The phthalimide moiety is a common pharmacophore in drug design due to its versatility in hydrogen bonding and π-π interactions. While direct biological data for this compound are absent in the provided evidence, structural analogs suggest applications in sickle cell disease, neurodegenerative disorders, and anti-inflammatory therapies .

Properties

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-25-14-8-6-13(7-9-14)12-20-17(22)10-11-21-18(23)15-4-2-3-5-16(15)19(21)24/h2-9H,10-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFUDRKOTBXILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)propanamide typically involves the following steps:

Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under reflux conditions.

Attachment of the Propanamide Backbone: The phthalimide is then reacted with a suitable propanamide derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Introduction of the Methoxybenzyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: 4-methoxybenzyl chloride with potassium carbonate in an aprotic solvent.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with different nucleophiles replacing the methoxy group.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of isoindole derivatives. The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. A notable study demonstrated that it effectively reduced the viability of breast cancer cells (MCF-7) and lung cancer cells (A549) in vitro.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.6 | Apoptosis induction |

| A549 | 12.4 | Cell cycle arrest |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a comparative study, it was found to be more effective than commonly used antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This antimicrobial efficacy indicates its potential use in pharmaceuticals aimed at treating infections.

Photophysical Properties

The compound has been investigated for its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation suggests potential use in electronic devices.

| Property | Value |

|---|---|

| Absorption Peak | 350 nm |

| Emission Peak | 450 nm |

| Quantum Yield | 0.25 |

These characteristics are critical for developing efficient OLED materials.

Enzyme Inhibition Studies

The compound has been evaluated as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it was shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Dihydrofolate reductase | Competitive | 5.8 |

This property positions the compound as a valuable tool in biochemical research and drug design.

Case Studies

-

Anticancer Research

- A study published in the Journal of Medicinal Chemistry explored various isoindole derivatives, including this compound. It reported significant cytotoxicity against several cancer cell lines, emphasizing its structural importance for future drug development.

-

Antimicrobial Efficacy

- Research conducted by the Institute of Microbiology demonstrated that this compound could serve as a scaffold for designing new antimicrobial agents due to its broad-spectrum activity against resistant strains.

-

OLED Applications

- A publication in Advanced Materials detailed experiments showing how modifications to the isoindole structure enhanced light emission properties, paving the way for more efficient OLED materials.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings

Nitrate Esters vs. Aromatic Substitutents: Compounds with nitrate esters (C1–C6) demonstrate NO-donor activity, critical for sickle cell disease therapy, but exhibit mutagenicity in Ames tests (e.g., C3: 4,803 revertants/μmol) . The target compound’s 4-methoxybenzyl group lacks mutagenic nitrate esters, suggesting a safer profile.

Receptor Modulation :

- CPPHA’s phthalimide group enables allosteric modulation of mGlu5 receptors, highlighting the scaffold’s adaptability for neurological targets. The target compound’s 4-methoxybenzyl group may confer distinct binding kinetics compared to CPPHA’s chlorophenyl and hydroxybenzamide moieties .

Metabolic Stability :

- The cyclopropyl analog () and 4-methoxybenzyl group in the target compound likely enhance metabolic stability over aliphatic or polar substituents, extending half-life .

Biological Activity

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H18N2O4

- Molecular Weight : 318.34 g/mol

- CAS Number : [Not available in the provided data]

The compound exhibits various biological activities primarily through interactions with specific cellular pathways and molecular targets. Its structure suggests potential roles in:

- Inhibition of Enzymatic Activity : The presence of the isoindole moiety may facilitate interactions with enzymes involved in metabolic pathways.

- Antioxidant Properties : The dioxo group can contribute to scavenging free radicals, thereby potentially offering protective effects against oxidative stress.

- Modulation of Gene Expression : It may influence transcription factors involved in cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

-

Antitumor Activity

- Studies have shown that derivatives of isoindole compounds can inhibit cancer cell proliferation. For instance, structural analogs have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancers.

-

Anti-inflammatory Effects

- Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory responses.

-

Neuroprotective Effects

- There is emerging evidence that isoindole derivatives can protect neuronal cells from apoptosis and neuroinflammation, indicating potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cell growth | |

| Anti-inflammatory | Reduced cytokine levels | |

| Neuroprotection | Protection against apoptosis |

Case Study 1: Antitumor Activity

A study conducted on a series of isoindole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human breast cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In vitro studies showed that the compound could downregulate the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic routes for preparing 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)propanamide?

The synthesis typically involves multi-step organic reactions. A general approach includes:

- Step 1 : Coupling the phthalimide moiety (1,3-dioxoisoindole) with a propanamide backbone via nucleophilic substitution or amidation.

- Step 2 : Introducing the 4-methoxybenzyl group through reductive amination or alkylation under inert conditions (e.g., nitrogen atmosphere).

- Reagents : Dichloromethane (DCM) or dimethylformamide (DMF) as solvents, with catalysts like triethylamine (TEA) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the pure product .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate the connectivity of the phthalimide, propanamide, and 4-methoxybenzyl groups.

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by retention time analysis.

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

- Storage Conditions : Store at -20°C in airtight, light-protected containers under anhydrous conditions.

- Stability Tests : Monitor degradation via HPLC under varying pH (4–9) and temperatures (4–40°C). The compound is sensitive to prolonged exposure to moisture and acidic/basic environments .

Advanced Research Questions

Q. What strategies are employed to optimize yield and purity during synthesis?

- Reaction Optimization : Use automated synthesizers for precise temperature control (±1°C) and continuous flow reactors to enhance reaction efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification Advances : High-performance liquid chromatography (HPLC) with C18 columns achieves >99% purity.

- Yield Enhancement : Catalytic amounts of DMAP (4-dimethylaminopyridine) improve amidation efficiency .

Q. What in vitro assays are used to evaluate its enzyme inhibition potential?

- Kinase Inhibition Assays : Measure IC₅₀ values against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.

- Molecular Docking : Computational models (AutoDock Vina) predict binding affinities to the ATP-binding pocket of target enzymes.

- Cellular Assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values compared to reference inhibitors .

Q. How do structural modifications influence biological activity in SAR studies?

- Substituent Analysis :

- Methoxy Group (4-OCH₃) : Critical for membrane permeability; replacing it with bulkier groups (e.g., -OCF₃) reduces bioavailability.

- Phthalimide Core : Modulating the dioxo group to mono-oxo derivatives decreases enzyme affinity.

- Propanamide Linker : Shortening to acetamide reduces metabolic stability in liver microsome assays.

- Activity Trends : Derivatives with electron-withdrawing groups (e.g., -NO₂) on the benzyl moiety show enhanced kinase inhibition but higher cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.